REACTION_CXSMILES
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-].[CH2:15]1[C:17]2([C:23]3[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=3)[C:18]([NH:20][C:21](=O)[CH:16]12)=O.[OH-].[Na+].O>C1C=CC=CC=1>[ClH:29].[Cl:29][C:26]1[CH:25]=[CH:24][C:23]([C:17]23[CH2:15][CH:16]2[CH2:21][NH:20][CH2:18]3)=[CH:28][CH:27]=1 |f:0.1.2.3,5.6,9.10|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel is warmed slightly
|
Type
|
TEMPERATURE
|
Details
|
to maintain solution
|
Type
|
TEMPERATURE
|
Details
|
The clear yellow solution is then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen atmosphere for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CUSTOM
|
Details
|
the benzene phase is separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
This organic phase is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a viscous liquid, which
|
Type
|
CUSTOM
|
Details
|
crystallizes to a tacky off-white solid
|
Type
|
DISSOLUTION
|
Details
|
This solid is dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
is added
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C12CNCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |